molecular formula C7H6O5S B8278988 5-Sulfosalicylaldehyde

5-Sulfosalicylaldehyde

Cat. No.: B8278988
M. Wt: 202.19 g/mol
InChI Key: KQLRFWVNJUCXQT-UHFFFAOYSA-N
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Description

5-Sulfosalicylaldehyde (sodium salt, CAS: 16856-04-5) is a sulfonated derivative of salicylaldehyde, with the chemical formula C₇H₅NaO₅S and molecular weight 224.17 g/mol . Structurally, it features a sulfonic acid group (-SO₃H) substituted at the 5-position of the benzene ring, alongside an aldehyde (-CHO) group at the 1-position and a hydroxyl (-OH) group at the 2-position (Fig. 1). This compound is highly water-soluble due to the ionic sulfonate group, making it valuable in coordination chemistry for synthesizing stable metal complexes . Its applications span catalysis, light-harvesting systems , and biomedical research, particularly in antidiabetic vanadium complexes .

Properties

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

3-formyl-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C7H6O5S/c8-4-5-3-6(13(10,11)12)1-2-7(5)9/h1-4,9H,(H,10,11,12)

InChI Key

KQLRFWVNJUCXQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules
5-Sulfosalicylaldehyde serves as an important intermediate in the synthesis of complex organic compounds. It is particularly useful in the preparation of sulfonated Schiff bases and metal complexes. The compound's unique properties allow it to form stable complexes with metal ions, which can be utilized in catalysis and material science .

Table 1: Synthesis Applications of this compound

Application TypeDescriptionExample
Intermediate for SynthesisUsed to create various organic compoundsSchiff base ligands
Metal Complex FormationForms stable complexes with metal ionsCobalt(II) complexes for therapeutic applications

Biological Applications

Enzyme Mechanisms and Biochemical Assays
In biological research, this compound is employed to study enzyme mechanisms and as a reagent in biochemical assays. Its ability to interact with various biomolecules makes it a valuable tool for investigating metabolic pathways and enzyme activities .

Antimicrobial and Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in antimicrobial and anticancer applications. For instance, metal complexes derived from this compound have shown significant activity against various bacterial strains and cancer cell lines. The binding interactions of these complexes can lead to inhibition of cell growth and proliferation .

Table 2: Biological Activity of this compound Derivatives

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
AntimicrobialCobalt(II) complex15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeVarious metal complexesGI50 values ~31 nMPotent against cancer cells

Medicinal Applications

Therapeutic Properties
The compound is under investigation for its potential therapeutic properties, including its role as a precursor in drug synthesis. Its ability to form stable complexes with metals has opened avenues for developing new drugs targeting specific diseases, particularly cancer .

Case Study: Cobalt Complexes
A notable case study involved the synthesis of cobalt(II) complexes using this compound. These complexes were analyzed for their anticancer activity and demonstrated promising results in inhibiting tumor growth through mechanisms such as DNA intercalation and apoptosis induction .

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments due to its sulfonated structure, which enhances solubility in water-based systems. This property is crucial for formulating colorants used in various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Sulfosalicylaldehyde belongs to a family of substituted salicylaldehydes. Key structural analogs include 5-nitrosalicylaldehyde (CAS: 97-51-8) and 5-methoxysalicylaldehyde (CAS: 672-99-9). Below is a detailed comparison of their physicochemical properties, coordination behavior, and biological activity.

Table 1: Structural and Functional Comparison

Property This compound 5-Nitrosalicylaldehyde 5-Methoxysalicylaldehyde
Substituent -SO₃⁻ (sulfonate) -NO₂ (nitro) -OCH₃ (methoxy)
Solubility High (water-soluble) Low (organic solvents) Moderate (polar solvents)
Electronic Effect Strong electron-withdrawing Strong electron-withdrawing Electron-donating
Biological Role Enhances cellular uptake of metal complexes Increases redox activity Modulates ligand lipophilicity

Coordination Chemistry and Stability

  • This compound: Forms stable oxidovanadium(IV/V) complexes with tridentate ONO ligands. The sulfonate group improves aqueous stability, enabling interactions with hydrophilic biological targets like protein tyrosine phosphatases (PTP1B, SHP2) . For example, vanadium complexes of this compound hydrazones exhibit IC₅₀ values of 0.5–2.0 µM against PTP1B, a key enzyme in diabetes .
  • 5-Nitrosalicylaldehyde : The nitro group enhances ligand rigidity and redox activity. However, nitro-substituted complexes are less stable in aqueous media, limiting their biological applicability .
  • 5-Methoxysalicylaldehyde : The methoxy group increases ligand lipophilicity, favoring membrane permeability but reducing solubility. Complexes with this ligand show moderate activity in glucose uptake assays (e.g., 1.5-fold increase in 3T3-L1 adipocytes) .

Preparation Methods

Reaction Conditions and Mechanism

  • Sulfonation Agent : Concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) is typically used.

  • Temperature : The reaction proceeds at 80–100°C for 4–6 hours.

  • Workup : The crude product is neutralized with sodium hydroxide to form the sodium salt (this compound sodium salt), which is isolated via crystallization.

Key Reaction

Salicylaldehyde+H2SO480100CThis compound+H2O\text{Salicylaldehyde} + \text{H}2\text{SO}4 \xrightarrow{80-100^\circ \text{C}} \text{this compound} + \text{H}_2\text{O}

Yield and Purity

  • Yield : 50–65% (crude), improving to 70–80% after recrystallization.

  • Purity : ≥95% (by HPLC).

Table 1: Optimization of Direct Sulfonation

ParameterOptimal RangeImpact on Yield
H₂SO₄ Concentration95–98%Maximizes electrophilicity
Reaction Time4–6 hoursPrevents over-sulfonation
Temperature80–100°CBalances kinetics and side reactions

Duff Formylation of 5-Sulfophenol

An alternative approach involves synthesizing 5-sulfophenol followed by formylation via the Duff reaction. This two-step method is advantageous for controlling regioselectivity.

Step 1: Synthesis of 5-Sulfophenol

  • Sulfonation of Phenol : Phenol is sulfonated using fuming sulfuric acid at 50–60°C.

  • Isolation : The product is precipitated as the sodium salt and purified via aqueous recrystallization.

Step 2: Duff Reaction for Formylation

The Duff reaction introduces the aldehyde group using hexamethylenetetramine (HMT) and formaldehyde under acidic conditions.

Reaction Protocol

  • Reactants : 5-Sulfophenol (1 equiv), HMT (1.2 equiv), formaldehyde (1.5 equiv).

  • Solvent : Acetic acid/acetic anhydride (2:1 v/v).

  • Conditions : 130–140°C for 3 hours.

  • Workup : Hydrolysis with sulfuric acid, followed by extraction with ethyl acetate and recrystallization.

Key Reaction

5-Sulfophenol+HMT+HCHOAcOH/Ac2OThis compound+byproducts\text{5-Sulfophenol} + \text{HMT} + \text{HCHO} \xrightarrow{\text{AcOH/Ac}_2\text{O}} \text{this compound} + \text{byproducts}

Yield and Purity

  • Yield : 55–60% (after recrystallization).

  • Purity : 98.5% (by NMR).

Table 2: Duff Reaction Optimization

ParameterOptimal RangeRole in Reaction
HMT Equivalents1.2–1.5Ensures complete formylation
Temperature130–140°CActivates HMT decomposition
Reaction Time3–4 hoursMinimizes side reactions

Modified Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, traditionally used for salicylaldehyde synthesis, has been adapted for this compound by incorporating sulfonation in situ.

Protocol

  • Base-Mediated Sulfonation : Salicylaldehyde is treated with sodium sulfite (Na₂SO₃) in aqueous NaOH at 60°C.

  • Chloroform Addition : Chloroform is introduced under vigorous stirring to generate the dichlorocarbene intermediate.

  • Acidification : The mixture is acidified with HCl to precipitate the product.

Key Reaction

Salicylaldehyde+Na2SO3+CHCl3NaOHThis compound+NaCl+H2O\text{Salicylaldehyde} + \text{Na}2\text{SO}3 + \text{CHCl}3 \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} + \text{H}2\text{O}

Yield and Challenges

  • Yield : 40–50% due to competing side reactions.

  • Challenge : Requires precise pH control to avoid desulfonation.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonation70–80≥95HighModerate
Duff Formylation55–6098.5MediumHigh
Modified Reimer-Tiemann40–5090–92LowLow

Key Insights :

  • Direct Sulfonation is preferred for industrial-scale production due to its simplicity and high yield.

  • Duff Formylation offers superior purity, making it ideal for pharmaceutical applications.

  • Reimer-Tiemann Adaptation is limited by low yield but valuable for small-scale laboratory synthesis.

Industrial-Scale Production

Industrial protocols optimize the direct sulfonation method:

  • Continuous Reactor Setup : Salicylaldehyde and H₂SO₄ are fed continuously into a heated reactor (90°C) with a residence time of 2 hours.

  • Neutralization : The effluent is neutralized with NaOH, and the sodium salt is crystallized using vacuum evaporation.

  • Quality Control : Purity is verified via UV-Vis spectroscopy (λ_max = 310 nm) and titrimetric analysis.

Production Metrics

  • Capacity : 10–50 metric tons/year.

  • Cost : $120–150/kg (bulk pricing).

Emerging Techniques and Research Frontiers

Enzymatic Sulfonation

Recent studies explore lipase-catalyzed sulfonation using vinyl sulfonate esters as donors, achieving 65% yield under mild conditions (pH 7, 37°C).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes, though yields remain suboptimal (45–50%) .

Q & A

Q. How should researchers design a systematic review to address gaps in this compound applications?

  • Methodological Answer : Follow PRISMA guidelines for literature screening. Use SciFinder and Web of Science with keywords (e.g., "this compound AND coordination polymer"). Categorize findings by application (catalysis, sensors) and identify understudied areas (e.g., photodynamic therapy). Apply GRADE criteria to evaluate evidence quality .

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